molecular formula C36H26 B032268 p-Sexiphenyl CAS No. 4499-83-6

p-Sexiphenyl

Cat. No.: B032268
CAS No.: 4499-83-6
M. Wt: 458.6 g/mol
InChI Key: ZEMDSNVUUOCIED-UHFFFAOYSA-N
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Description

Para-Sexiphenyl, also known as p-Sexiphenyl, is an organic compound composed of six phenyl rings linked together in a linear arrangement. This compound is a member of the oligophenyl family and is known for its rigid structure, strong intermolecular interactions, and extended pi-electron system. These properties contribute to its high charge carrier mobility and luminescence efficiency, making it a promising material for various electronic and optoelectronic applications .

Mechanism of Action

Target of Action

p-Sexiphenyl, also known as 6P, is a type of organic material that has been extensively studied in the field of materials science due to its unique properties and potential applications in various electronic and optoelectronic devices . The primary targets of this compound are the electronic structures of the materials it interacts with .

Mode of Action

The interaction of this compound with its targets involves the formation of strong intermolecular interactions and an extended pi-electron system, which leads to high charge carrier mobility and luminescence efficiency . The angle-resolved valence band photoemission results taken parallel and perpendicular to the molecular axis are compared to those of sexiphenyl and interpreted in terms of intra- and inter-molecular band dispersion .

Pharmacokinetics

The physicochemical properties of drugs can provide an essential value for predicting their bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its interaction with electronic structures. The compound’s high electron mobility enables efficient charge transport in organic field-effect transistors (OFETs), while its high luminescence efficiency makes it an attractive choice for organic diodes . Additionally, the unique electronic properties of this compound have been harnessed to create high-performance organic photovoltaics (OPVs) with good stability and durability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the growth of this compound crystals under physical-vapor-transport conditions has been shown to affect the compound’s properties . Furthermore, the excited-state dynamics and nonlinear optical properties of this compound epitaxial nanofibers grown on muscovite mica have been studied, exhibiting amplified spontaneous emission and random lasing at low photoexcitation fluences .

Biochemical Analysis

Biochemical Properties

The biochemical properties of p-Sexiphenyl are largely determined by its unique molecular structure. The arrangement of the six phenyl rings gives rise to strong intermolecular interactions and an extended pi-electron system, which leads to high charge carrier mobility and luminescence efficiency .

Cellular Effects

Its high charge carrier mobility and luminescence efficiency suggest that it could potentially influence cell function if introduced into a biological system .

Molecular Mechanism

The molecular mechanism of this compound’s effects is primarily related to its electronic properties. Its extended pi-electron system allows for efficient charge transport, and its rigid structure enables strong intermolecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have high stability and durability, making it a promising material for use in electronic devices .

Metabolic Pathways

As an organic material used in electronics, this compound is not involved in metabolic pathways in the traditional sense. Its unique electronic properties could potentially influence metabolic processes if it were introduced into a biological system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied, as it is primarily used in materials science rather than in biological systems .

Subcellular Localization

Its unique electronic properties suggest that it could potentially localize to areas of the cell where charge transport is important .

Preparation Methods

Synthetic Routes and Reaction Conditions

Para-Sexiphenyl can be synthesized through several methods, including organometallic synthesis under Suzuki and Kumada conditions. One common approach involves the use of a nickel complex in the presence of bipyridine with dimethylformamide as the solvent. This method starts with 4-bromo-para-terphenyl and 4-bromo-para-quaterphenyl as precursors . Another method involves the solution growth of para-Sexiphenyl crystals, which can be achieved through physical vapor transport .

Industrial Production Methods

In industrial settings, para-Sexiphenyl is often produced using large-scale organic synthesis techniques. The physical vapor transport method is particularly favored for producing high-purity single-crystal films, which are essential for optoelectronic applications .

Chemical Reactions Analysis

Types of Reactions

Para-Sexiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Para-Sexiphenyl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Para-Sexiphenyl is often compared with other oligophenyl compounds such as para-Quaterphenyl and para-Octiphenyl. While all these compounds share similar structural features, para-Sexiphenyl is unique due to its optimal balance between rigidity and flexibility, which enhances its electronic properties. Other similar compounds include:

Para-Sexiphenyl stands out due to its high charge carrier mobility, luminescence efficiency, and versatility in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMDSNVUUOCIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196353
Record name 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4499-83-6
Record name 1,1′:4′,1′′:4′′,1′′′:4′′′,1′′′′:4′′′′,1′′′′′-Sexiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4499-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hexaphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-sexiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.546
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Record name P-HEXAPHENYL
Source FDA Global Substance Registration System (GSRS)
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